8-Hydroxyquinoline

描述

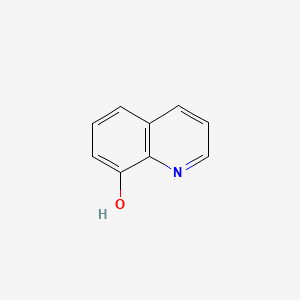

Structure

2D Structure

3D Structure

属性

IUPAC Name |

quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJGNVYPOGVAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-hydroxyquinoline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/8-hydroxyquinoline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84063-18-3, 134-31-6 (hydrogen sulfate (2:1) salt) | |

| Record name | 8-Quinolinol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84063-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyquinoline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020730 | |

| Record name | 8-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

8-hydroxyquinoline appears as white to off-white or faintly yellow crystalline powder. Phenolic odor. (NTP, 1992), White solid with a phenolic odor; [Hawley] White or tan powder; [MSDSonline] | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Hydroxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

513 °F at 760 mmHg (NTP, 1992), Approx 267 °C | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), Insoluble, Soluble in alcohol, acetone, chloroform, benzene, and in formic, acetic, hydrochloric, and sulfuric acids and alkalies., 1 part in 1500 parts water, In water, 556 mg/l @ 20 °C | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.034 at 408 °F (NTP, 1992) - Denser than water; will sink, 1.034 @ 20 °C | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0016 [mmHg], 1.66X10-3 mm Hg @ 25 °C | |

| Record name | 8-Hydroxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals or white crystalline powder | |

CAS No. |

148-24-3 | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyquinoline [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UTX5635HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

169 °F (NTP, 1992), 73-75 °C | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20511 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-HYDROXYQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Strategies for 8 Hydroxyquinoline and Its Derivatives

Established Synthetic Pathways for the 8-Hydroxyquinoline Core

Classic methods for synthesizing the this compound core often involve cyclization reactions that build the quinoline (B57606) ring system. scispace.comrroij.com

Classic Cyclization Reactions in this compound Synthesis

Several named reactions are historically significant in the synthesis of quinolines, including this compound. The Skraup synthesis is a prominent method where a substituted aromatic amine reacts with an α,β-unsaturated aldehyde, typically generated in situ from glycerol (B35011) under acidic conditions. scispace.comrroij.com Specifically for this compound, the Skraup method utilizes o-aminophenol, glycerol (or acrolein), and an oxidizing agent like o-nitrophenol in the presence of a strong acid, such as sulfuric acid. google.comchemicalbook.comgoogle.comgoogle.com The reaction involves addition, cyclization, and dehydrogenation steps to form the quinoline ring. google.com While widely used, the traditional Skraup synthesis can be vigorous and may result in by-products, affecting the purity and yield. googleapis.comresearchgate.net Modifications to the Skraup procedure have been developed to mitigate these issues, including controlled addition of reactants. researchgate.net

Another classical approach is the Friedländer synthesis, which involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone. scispace.comrroij.com This method can be used to synthesize substituted this compound derivatives. scispace.com Microwave-enhanced Friedländer synthesis has been reported to improve reaction yields significantly compared to traditional heating methods. rsc.orgnih.gov

The Doebner-von Miller reaction, a variation of the Skraup reaction, is also used for quinoline synthesis, typically producing 2-substituted quinoline-4-carboxylic acids or quinolines with substituents on the pyridinoid ring. slideshare.netresearchgate.net It involves the acid-catalyzed condensation of primary amines with α,β-unsaturated carbonyl compounds. slideshare.netresearchgate.net This method has been applied to the synthesis of 8-hydroxyquinaldine (B167061) (8-hydroxy-2-methylquinoline). researchgate.netcdnsciencepub.com

Other methods for constructing the this compound core include the quinoline sulfonation alkali fusion method, where quinoline is sulfonated and then subjected to alkali fusion, and methods involving the hydrolysis of 8-aminoquinoline (B160924) or 8-chloroquinoline. google.com However, the latter methods may be less suitable for large-scale production due to the difficulty in obtaining the starting materials. google.com

Modern Approaches to this compound Scaffold Construction

Recent advancements in the synthesis of 8-hydroxyquinolines include one-pot, multicomponent reactions utilizing transition metal or Brønsted acid catalysis. rsc.org For instance, a three-component reaction involving ortho-aminophenol, an aldehyde, and an alkyne under cooperative silver(I) triflate and trifluoroacetic acid catalysis has been developed to efficiently synthesize this compound derivatives under mild conditions with good to excellent yields. rsc.org These modern approaches often offer advantages such as milder reaction conditions, improved yields, and greater functional group compatibility, allowing for the synthesis of a wider variety of this compound derivatives. rsc.org

Derivatization Strategies of the this compound Nucleus

Once the this compound core is formed, various strategies can be employed to introduce substituents at different positions of the quinoline ring, such as C2, C5, and C7. mdpi.comnih.gov The presence of the hydroxyl group at C-8 influences the reactivity of the ring, directing electrophilic aromatic substitution primarily to the C-5 (para) and C-7 (ortho) positions. nih.gov

Substitution Reactions at Various Positions of the Quinoline Ring (e.g., C2, C5, C7)

Substitution reactions are key transformations for synthesizing a diverse range of this compound derivatives with tailored properties.

Electrophilic Aromatic Substitution

This compound undergoes electrophilic aromatic substitution reactions. Theoretical studies suggest that due to the electron density distribution, electrophilic substitution can potentially occur at multiple positions (C-2 to C-7), although the C-5 and C-7 positions are particularly activated by the hydroxyl group at C-8. nih.govorientjchem.orgresearchgate.netresearchgate.netuotechnology.edu.iq Examples of electrophilic substitution include halogenation, such as bromination, which is essential for the synthesis of certain derivatives like 5,7-dibromo-8-hydroxyquinoline. scispace.comrroij.comscribd.com The Mannich reaction, an aza Friedel-Crafts-type reaction, is another important electrophilic substitution that commonly occurs at the C-7 position of this compound, leading to the introduction of aminomethyl groups. nih.govrsc.orgmdpi.com The Betti reaction, a three-component reaction involving this compound, an aromatic aldehyde, and a primary amine, also predominantly occurs at the C-7 position. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can also be employed for the derivatization of this compound. While the quinoline ring itself can undergo nucleophilic aromatic substitution under certain conditions, nucleophilic attack can also occur at positions activated by electron-withdrawing groups or through reactions involving functional groups attached to the ring. For example, nucleophilic substitution of a halogen or other leaving group at a specific position with various nucleophiles can introduce new functionalities. nih.gov Studies have also explored nucleophilic substitution of hydrogen in nitroquinolines, which can occur ortho to the nitro group. researchgate.net Furthermore, reactions involving the hydroxyl group at the C-8 position, such as ether formation via reaction with alkyl halides under basic conditions, can be considered a type of nucleophilic substitution where the phenoxide acts as the nucleophile. nih.gov

Halogenation and its Influence on Reactivity

Halogenation is a common and important method for functionalizing the this compound scaffold, primarily occurring at the C-5 and C-7 positions due to electrophilic aromatic substitution. mdpi.comresearchgate.net The introduction of halogen atoms significantly influences the reactivity of 8-HQ derivatives and serves as a handle for further transformations, such as cross-coupling reactions. scispace.comacgpubs.org For example, bromination of this compound can yield 5-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline, depending on the reaction conditions and the amount of bromine used. scispace.comacgpubs.org The presence of these halogen atoms can alter the electronic distribution of the quinoline ring, affecting its acidity, chelating ability, and participation in subsequent reactions. Studies have investigated the selective bromination of this compound under different conditions to control the substitution pattern. acgpubs.org

Mannich Reaction in this compound Functionalization

The Mannich reaction is a versatile three-component coupling reaction that has been widely applied in the functionalization of this compound. researchgate.netnih.govresearchgate.net This reaction typically involves this compound (as the active hydrogen compound), an aldehyde, and a primary or secondary amine, leading to the formation of aminomethylated this compound derivatives, also known as Mannich bases. nih.govresearchgate.netcapes.gov.br The reaction is often carried out under mild conditions and with simple reagents, making it an easily implementable method for introducing a variety of substituents at positions like C-7. nih.govresearchgate.net Different combinations of aromatic aldehydes and amines have been used to synthesize novel Mannich bases of this compound. researchgate.netlifescienceglobal.com The resulting aminomethylated derivatives are of pharmacological interest. nih.gov

Click Chemistry Applications in this compound Derivative Synthesis

Click chemistry, particularly the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, has emerged as a powerful tool for synthesizing novel this compound derivatives. nih.govnih.gov This bioorthogonal reaction allows for the efficient and reliable joining of an azide (B81097) component with a terminal alkyne-containing molecule. nih.gov In the context of 8-HQ chemistry, click chemistry has been utilized to synthesize derivatives by reacting 8-O-alkylated quinolines bearing a terminal alkyne with various azides, including aromatic and protected sugar azides. nih.gov This approach enables the facile construction of complex molecular architectures incorporating the this compound scaffold, which can then be evaluated for various applications, such as antiproliferative activity. nih.gov The resulting triazole-containing this compound derivatives have shown promising biological activities. nih.gov

Hybridization Strategies with Other Pharmacologically Active Scaffolds

Hybridization strategies involve combining the this compound core with other known pharmacologically active scaffolds to create hybrid molecules with potentially enhanced or multi-targeted biological activities. mdpi.comnih.govmdpi.commdpi.com The this compound moiety's ability to chelate metals and its diverse biological properties make it a valuable building block for such designs. mdpi.comnih.govnih.gov Examples include the synthesis of hybrids where this compound is linked to scaffolds like ciprofloxacin (B1669076) or furoxan rings. mdpi.commdpi.comnih.gov These hybrid molecules are synthesized through various coupling reactions, aiming to leverage the combined properties of the individual components. mdpi.commdpi.com Research has shown that such hybridization can lead to compounds with improved activities, such as enhanced antiproliferative effects or synergistic actions. mdpi.commdpi.com

Advanced Synthetic Techniques and Green Chemistry Approaches

Advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing this compound derivatives. These techniques often aim to reduce reaction times, minimize solvent usage, and improve yields.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted synthesis has proven to be a valuable technique for the rapid and efficient synthesis of this compound derivatives. journaljpri.comrsc.orgcenmed.comnih.gov This method utilizes microwave irradiation to heat the reaction mixture, leading to significantly reduced reaction times and sometimes improved yields compared to conventional heating methods. rsc.orgresearchgate.net Microwave irradiation has been applied to various reactions involving this compound, including condensation reactions and the synthesis of hybrid molecules. journaljpri.comrsc.org Studies have demonstrated the effectiveness of microwave-assisted protocols for synthesizing a range of substituted this compound derivatives, highlighting its potential as a green chemistry approach due to shorter reaction times and potential for solvent reduction. journaljpri.comrsc.orgresearchgate.net

Catalyst-Mediated Coupling Reactions (e.g., Suzuki Reaction)

Catalyst-mediated coupling reactions, such as the Suzuki cross-coupling reaction, are powerful tools for introducing diverse substituents onto the this compound core, particularly at positions like C-5 and C-7. researchgate.netscispace.comfishersci.fipsu.edu The Suzuki reaction, a palladium-catalyzed coupling of an organohalide or pseudohalide with an organoboronic acid, allows for the formation of carbon-carbon bonds under relatively mild conditions. scispace.com This method is particularly useful for synthesizing aryl-substituted this compound derivatives. scispace.com The synthesis often starts from halogenated 8-HQ precursors, such as 5-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline. scispace.com Protection of the hydroxyl group may be required prior to the coupling reaction. scispace.com Suzuki coupling enables the creation of complex molecular structures with specific substitution patterns, contributing to the expansion of the chemical space of this compound derivatives. scispace.com

Flow Chemistry and Continuous Processing for Scalable Synthesis

The synthesis of this compound (8-HQ) and its derivatives has increasingly explored flow chemistry and continuous processing techniques to achieve enhanced efficiency, scalability, and control compared to traditional batch methods. These methodologies offer advantages such as improved heat and mass transfer, shorter reaction times, and safer handling of hazardous intermediates or reaction conditions.

Research has demonstrated the application of continuous flow for the synthesis of quinoline products, including substituted quinolines and tetrahydroquinolines, via tandem processes. One such approach involves a scalable tandem photoisomerization-cyclization reaction. This continuous photochemical process utilizes readily available amino enones and a high-power LED lamp in a flow reactor system to produce quinoline targets in high yields and with throughputs exceeding one gram per hour. ucd.ieresearchgate.netvapourtec.com The use of a high-power LED lamp has been shown to be more productive and efficient than a medium-pressure mercury lamp for this transformation. ucd.ieresearchgate.netvapourtec.com The high purity of the quinoline stream obtained from this flow process allows for direct telescoping into subsequent reactions, such as a palladium-catalyzed hydrogenation to yield tetrahydroquinolines. ucd.ievapourtec.com

Another continuous flow strategy has been developed for the photochemical synthesis of 3-substituted quinolines, which are valuable building blocks in medicinal chemistry. acs.org This method focuses on safely obtaining 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles within minutes. acs.org The versatility of this continuous flow approach has been demonstrated using various aromatic aldehydes as starting materials, leading to previously unexplored quinolines in satisfactory yields. acs.org

Mechanochemical synthesis, particularly using twin-screw extrusion (TSE), has also been investigated as a continuous and scalable method for preparing this compound derivatives, specifically metal quinolinate complexes like Alq₃ (aluminum tris(8-hydroxyquinolinate)) and Znq₂·AcOH (zinc bis(8-hydroxyquinolinate) acetic acid solvate). acs.orgacs.orgresearchgate.net This solvent-free approach offers a route for large-scale continuous manufacturing. acs.org Studies have explored the optimization of mechanochemical reactions by TSE, correlating reaction progress with parameters such as machine torque, temperature, and specific mechanical energy. acs.org The mechanochemical synthesis of Alq₃ has been shown to be scalable across two orders of magnitude, yielding analytically pure material with identical photoluminescence behavior to that obtained via conventional synthesis. acs.orgresearchgate.net

While specific detailed data tables directly comparing batch versus flow synthesis of this compound itself were not extensively found, the research on quinoline derivatives highlights the potential benefits of flow chemistry in terms of yield, throughput, and efficiency. For example, the continuous photochemical quinoline synthesis achieved yields described as "high" and throughputs greater than 1 g/h. ucd.ieresearchgate.netvapourtec.com The development of flow methods for quinoline synthesis, including modified Skraup reactions and other protocols, has been reported to provide good to excellent yields and rapid reaction times. rsc.org

Continuous processing has also been explored in the context of specific steps within this compound synthesis or its applications. A method for synthesizing this compound using o-aminophenol and acrolein as raw materials involves a photocatalytic dehydrogenation oxidation reaction under continuous irradiation of visible light, noting advantages such as easily controlled reaction process, fewer by-products, and high yield and stability. google.com In the context of solid phase extraction using an this compound-functionalized chelator, a flow rate of 0.5 mL/min was utilized for passing groundwater samples through cartridges. researchgate.net

The application of flow chemistry techniques has been demonstrated for the synthesis of various quinoline and tetrahydroquinoline derivatives on scales ranging from milligrams to multikilograms, utilizing different flow reactors. researchgate.net These techniques enable the handling of various chemical reactions, including C-C and C-N bond formation, cycloisomerization, and cycloaddition, to afford desired heterocycles. researchgate.net

| Synthesis Method | Key Features | Reported Outcomes (where available) | Scale Demonstrated (where available) | Source |

| Continuous Photochemical Tandem Process | Photoisomerization-Cyclization of amino enones; Uses high-power LED lamp | High yields, Throughput > 1 g/h | Not specified for 8-HQ itself, but derivatives > 1 g/h ucd.ieresearchgate.netvapourtec.com | ucd.ieresearchgate.netvapourtec.com |

| Continuous Flow for 3-Substituted Quinolines | Photochemical iminyl radical cyclization; Safely obtains 3-cyanoquinolines | Satisfactory yields, Reaction within minutes | Not specified | acs.org |

| Mechanochemical Synthesis (Twin-Screw Extrusion) | Solvent-free synthesis of metal quinolinates (e.g., Alq₃) | Analytically pure product, Identical photoluminescence to batch | 0.5 to 50 g for Alq₃ acs.orgresearchgate.net | acs.orgacs.orgresearchgate.net |

| Photocatalytic Dehydrogenation Oxidation (Step) | Uses o-aminophenol and acrolein; Continuous visible light irradiation | Easily controlled, Less by-products, High yield and stability | Not specified | google.com |

| Modified Skraup Reaction (Flow) | Synthesis of 2-methylquinoline | Rapid, Green route, Good to excellent yields | Not specified | rsc.org |

Coordination Chemistry of 8 Hydroxyquinoline

Fundamental Principles of Metal Chelation by 8-Hydroxyquinoline

The ability of this compound to effectively chelate metal ions stems from its molecular structure, which provides specific donor atoms capable of binding to metal centers. scirp.orgscirp.org This chelating behavior is influenced by several factors, including the nature of the donor atoms, the acidity of the ligand, and the stoichiometry of the metal-ligand interaction.

Bidentate Chelation Mechanism Involving Nitrogen and Oxygen Donor Atoms

This compound functions primarily as a bidentate ligand. scirp.orgajchem-a.com This bidentate coordination involves two specific donor atoms within the 8-HQ molecule: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.orgajchem-a.comscirp.orgajchem-a.com Upon coordination to a metal ion, the hydroxyl group typically undergoes deprotonation, resulting in the formation of an anionic 8-hydroxyquinolinate ligand. ajchem-a.comwikipedia.orgajchem-a.com The metal ion then forms coordinate covalent bonds with both the nitrogen atom and the deprotonated oxygen atom, creating a stable five-membered chelate ring. nih.gov This simultaneous binding through two donor atoms to a single metal center is characteristic of chelation and contributes to the enhanced stability of the resulting metal complexes compared to complexes formed with monodentate ligands. researchgate.net

Influence of pKa Values on Chelation Affinity

The acidity of the hydroxyl group in this compound plays a crucial role in its chelation ability. The pKa value of the hydroxyl group dictates the extent of its deprotonation at a given pH. nih.govacs.org Chelation is more pronounced when the hydroxyl group is deprotonated, as the resulting negatively charged phenolate (B1203915) oxygen atom is a stronger donor to positively charged metal ions. nih.gov The pKa of the hydroxyl group in 8-HQ is approximately 9.9 in aqueous solution. wikipedia.org Additionally, the nitrogen atom of the quinoline ring also has a pKa value associated with its protonation. nih.govacs.org Subtle differences in the pKa values of the donor atoms can significantly influence the metal binding ability and the stability of the formed complexes. acs.org Electron-withdrawing or electron-donating substituents on the 8-HQ core can alter these pKa values, thereby modulating the chelation affinity towards metal ions. acs.org For instance, a chloro-substituent at the C-5 position of this compound has been shown to decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen. acs.org

Stoichiometry of this compound-Metal Complexes (e.g., ML2, ML3)

The stoichiometry of the complexes formed between this compound and metal ions can vary depending on the metal ion's charge, coordination preferences, and the reaction conditions. Common stoichiometries observed include metal-to-ligand ratios of 1:1, 1:2, and 1:3, leading to complexes with the general formulas ML, ML2, and ML3, respectively, where M represents the metal ion and L represents the 8-hydroxyquinolinate ligand. scirp.orgnii.ac.jpasianpubs.org

For example, studies have reported the synthesis of ML2 type complexes with divalent metal ions such as Cu(II) and Zn(II), where two 8-hydroxyquinolinate ligands coordinate to a single metal center. scirp.orgscirp.orgacs.org In some cases, particularly with transition metals, octahedral geometries are observed, which can accommodate three bidentate 8-hydroxyquinolinate ligands, resulting in ML3 complexes. researchgate.netnih.govresearchgate.net The formation of specific stoichiometries can be influenced by factors such as the molar ratio of metal to ligand used during synthesis and the pH of the solution. scirp.orgscirp.orgasianpubs.org Spectrophotometric and conductometric methods are often employed to determine the stoichiometric ratio of metal to ligand in the formed complexes. scirp.orgscirp.org

Structural Characterization of this compound Metal Complexes

Determining the precise structure and geometry of this compound metal complexes is essential for understanding their properties and behavior. Various analytical and spectroscopic techniques are employed for this purpose.

Spectroscopic Techniques (FTIR, UV/VIS, NMR)

Spectroscopic methods provide valuable insights into the bonding and structure of this compound metal complexes.

FTIR Spectroscopy: Infrared (IR) spectroscopy is commonly used to identify the functional groups involved in coordination. scirp.orgscirp.orgekb.egnih.gov Shifts in the characteristic stretching frequencies of the O-H and C=N bonds of the 8-HQ ligand upon complexation indicate the involvement of the phenolic oxygen and the quinoline nitrogen atoms in coordination to the metal center. ajchem-a.comekb.egmisuratau.edu.ly For instance, a shift in the ν(C=N) mode to higher wavenumbers and the appearance of a strong ν(C-O-M) band are indicative of coordination through the nitrogen and oxygen atoms, respectively. ajchem-a.commisuratau.edu.ly

UV/VIS Spectroscopy: Ultraviolet-Visible (UV/VIS) spectroscopy is useful for studying the electronic transitions within the complexes and can provide information about their stoichiometry and geometry. scirp.orgscirp.orgekb.egnih.govjmchemsci.com Changes in the absorption spectra of 8-HQ upon complexation with metal ions are observed due to the formation of new electronic states and charge transfer transitions. nih.govmisuratau.edu.ly Spectrophotometric methods, such as the mole ratio method, can be used to determine the metal-to-ligand ratio in solution. ajchem-a.comajchem-a.commisuratau.edu.ly

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for characterizing the structure of diamagnetic this compound complexes in solution. acs.orgekb.egnih.govjmchemsci.com Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide detailed information about the binding sites and the electronic environment around the metal center. acs.orgnih.govresearchgate.net

X-ray Crystallography Studies of Complex Geometries

Single-crystal X-ray diffraction is the most definitive technique for determining the solid-state structure and geometry of metal complexes. nih.govacs.orgnih.govnih.govmdpi.comrsc.org X-ray crystallography studies of this compound metal complexes have revealed a variety of coordination geometries, which are influenced by the metal ion's coordination number and electronic configuration.

Synchrotron-Based Techniques (e.g., XAS, XFI) for Metal Binding Site Elucidation

Synchrotron-based techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence Imaging (XFI), are powerful tools for investigating the coordination environment and distribution of metal ions in complexes and biological systems. XAS provides detailed information about the local atomic structure around a specific metal center, including the type, number, and distance of neighboring atoms, thus helping to elucidate the metal binding site. usask.canih.gov XFI, on the other hand, allows for the mapping of metal ion distributions within samples, providing spatial information about where metal complexes are located. usask.ca

These techniques have been applied to study this compound metal complexes, particularly in the context of their biological interactions. For instance, synchrotron XAS has been used to investigate the solution structure of copper(II) complexes with this compound derivatives, including the drug candidate PBT2. usask.canih.gov These studies aimed to understand how these chelators bind to copper(II) and how this binding might relate to their proposed mechanisms of action in neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is implicated. nih.govusask.canih.gov XFI has been employed to visualize the distribution of metal ions in single cells treated with 8-hydroxyquinolines, providing insights into their cellular uptake and localization. usask.ca Research utilizing these techniques has suggested that different this compound derivatives can bind to metal ions like copper(II) in distinct ways, potentially leading to varied biological effects. usask.canih.gov

Applications of this compound Metal Chelates in Supramolecular Chemistry

The ability of this compound to form stable coordination complexes makes its metal chelates valuable building blocks in supramolecular chemistry. researchgate.netresearchgate.netmdpi.com These chelates can participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, directing the assembly of larger, ordered structures. mdpi.comscielo.br The unique photophysical properties of many this compound metal complexes, particularly their luminescence, further enhance their utility in the design of functional supramolecular architectures. researchgate.netresearchgate.netmdpi.com

Self-Assembly Processes and Aggregate Formation

Metal chelates of this compound can undergo self-assembly processes in solution or solid state, leading to the formation of various aggregates. researchgate.netresearchgate.netmdpi.comscielo.br This self-assembly is driven by a combination of coordination bonding and non-covalent interactions between the metal complexes. mdpi.comscielo.br The nature of the metal ion, the substituents on the this compound ligand, and the solvent conditions can influence the type and morphology of the resulting aggregates, which can range from discrete oligomers to extended one-dimensional nanomaterials. researchgate.netmdpi.comscielo.br

Research has explored the self-assembly of this compound metal complexes for applications in areas such as organic electronics and sensing. For example, the self-assembly of tris-(this compound)aluminum (AlQ₃), a widely used material in OLEDs, is crucial for forming the active layers in these devices. researchgate.netfishersci.nl Studies on the self-assembly of other this compound metal complexes have aimed to create new materials with tailored optoelectronic properties. researchgate.net

Design of Metallosupramolecular Architectures

This compound metal chelates serve as key components in the rational design and construction of complex metallosupramolecular architectures. By strategically designing ligands containing this compound units, researchers can direct the assembly of metal ions into desired structures, such as helicates, cages, and coordination polymers. mdpi.comscielo.brub.edu The directional bonding provided by the metal-ligand coordination, combined with other non-covalent interactions, allows for precise control over the final architecture. scielo.brnih.gov

The design of these metallosupramolecular architectures is driven by the potential to create functional materials with applications in diverse fields, including molecular recognition, catalysis, and drug delivery. scielo.brub.edu For instance, bis(this compound) ligands have been used to form metallohelicates in the presence of gallium(III) ions, demonstrating the ability to create complex, pre-defined structures through metal-directed self-assembly. scielo.br The incorporation of luminescent this compound metal units into these architectures can lead to the development of new sensing platforms or light-emitting materials. researchgate.netresearchgate.netmdpi.comub.edu

Compound Names and PubChem CIDs

Mechanisms of Biological Action of 8 Hydroxyquinoline and Its Derivatives

Metal Ion Homeostasis Disruption as a Key Mechanism

A central mechanism underlying the biological activity of 8-hydroxyquinoline and its derivatives is their ability to interact with and disrupt metal ion homeostasis. This disruption can manifest in several ways, including chelation, redistribution, and subsequent effects on metal-dependent processes.

This compound possesses a potent coordinating ability and forms stable chelate complexes with a variety of divalent and trivalent metal ions, including Cu2+, Zn2+, Fe3+, Mn2+, and Mg2+. nih.govdovepress.comnih.govchemicalbook.comscispace.comnih.govtandfonline.comrsc.orgmdpi.comresearchgate.netsemanticscholar.org The chelating ability of 8-HQ is primarily due to the proximity of its hydroxyl group and heterocyclic nitrogen, which act as coordinating atoms. nih.govscispace.com This property is crucial for many of its pharmacological activities. nih.govdovepress.comnih.gov

Beyond simple chelation, some this compound derivatives can function as metal ionophores, facilitating the transport of metal ions across biological membranes. dovepress.comnih.govmdpi.comresearchgate.net This ionophore activity can lead to a redistribution of metal ions within cells, altering intracellular metal concentrations. For instance, studies have shown that exposure to 8-hydroxyquinolines can lead to an increase in intracellular copper levels in Mycobacterium tuberculosis. nih.govresearchgate.netacs.org This influx of copper is specific, with no observed changes in the intracellular concentration of other metal cations like zinc, iron, magnesium, manganese, or calcium in this context. nih.govresearchgate.netacs.org The ability to chelate and redistribute essential metal ions can significantly impact numerous cellular processes that rely on precise metal concentrations.

The chelation of essential metal ions by this compound and its derivatives can directly impact the activity of metal-dependent enzymes. By binding to metal cofactors required for enzyme function, 8-HQs can inhibit enzymatic activity. nih.govtandfonline.com A notable example is the inhibition of RNA polymerase. In yeast, this compound has been shown to inhibit RNA synthesis by chelating the essential divalent ions Mn2+ and Mg2+ that are required for RNA polymerase activity. nih.govtoku-e.com This inhibition occurs through the removal of these necessary metal ions, rather than through direct interaction of 8-HQ with the enzyme itself. nih.gov The disruption of metal homeostasis can also affect metalloenzymes and proteins containing Fe-S clusters, which are sensitive to changes in metal ion availability. nih.gov

This compound can influence the generation of reactive oxygen species (ROS). nih.govmdpi.comacs.orgnih.govnih.govresearchgate.netmedicaljournals.se The Fenton reaction, which involves the reaction of ferrous iron (Fe2+) with hydrogen peroxide to produce highly reactive hydroxyl radicals, is a key pathway for ROS generation in biological systems. nih.govnih.govmedicaljournals.se While some research suggests that iron-8-hydroxyquinoline complexes can exert pro-oxidant effects leading to ROS generation, other studies indicate that this compound can act as an antioxidant, protecting against ROS induced by iron(II) autoxidation. nih.govresearchgate.net Copper is also known to catalyze the Fenton reaction, and the copper-mediated toxicity observed with 8-hydroxyquinolines in M. tuberculosis is associated with the transient generation of ROS, partially mediated by hydroxyl radicals. nih.govacs.org

Enzyme Inhibition and Modulation

In addition to disrupting metal ion homeostasis, this compound and its derivatives can directly inhibit or modulate the activity of various enzymes.

This compound derivatives have been identified as inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases. nih.govannualreviews.orgresearchgate.netplos.orgcapes.gov.br This superfamily of enzymes utilizes a ferrous iron ion, molecular oxygen, and 2-oxoglutarate as cofactors to catalyze a range of oxidation reactions, including hydroxylation and demethylation. nih.gov Specific targets include JmjC-domain histone demethylases and hypoxia-inducible factor prolyl hydroxylases (PHDs). nih.govresearchgate.netplos.org For instance, 5-carboxy-8-hydroxyquinoline (IOX1), a derivative of this compound, has been shown to be a broad-spectrum inhibitor of multiple 2OG oxygenases, including transcription factor hydroxylases, various histone demethylase subfamilies, and nucleic acid demethylases. nih.govcapes.gov.br The mechanism of inhibition often involves binding to the active site Fe(II) of these enzymes. plos.org

Certain this compound derivatives have demonstrated inhibitory activity against cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). plos.orgnih.govresearchgate.netpreprints.orgnih.govspandidos-publications.comresearchgate.netresearchgate.net Some hybrid compounds incorporating the this compound scaffold have been developed as multi-target inhibitors with potent activity against human AChE and BChE. nih.govpreprints.org Inhibition of both MAO-A and MAO-B has been reported for this compound derivatives, with some compounds showing selective inhibition towards MAO-B. nih.govplos.orgresearchgate.netnih.govresearchgate.net The inhibition of MAO enzymes, which are involved in the metabolism of monoamines and can produce hydrogen peroxide, may also be linked to the metal-chelating properties of 8-hydroxyquinolines, as the generated H2O2 can participate in metal-catalyzed Fenton reactions. nih.gov

Interaction with Metalloenzymes and Metalloproteins

This compound is capable of forming complexes with divalent metal ions through chelation, a property central to many of its bioactivities. nih.govtandfonline.comdovepress.com Metal ions are crucial for the proper folding and function of metalloproteins and play vital roles in catalysis within metalloenzymes. mdpi.comrsc.org The chelating ability of 8-HQ can disrupt intracellular metal homeostasis by binding to metal ions such as Mn²⁺, Zn²⁺, and Cu²⁺. mdpi.com

Studies suggest that 8-HQ and its derivatives can interact with metalloenzymes by coordinating with the metal ions present at the active site. mdpi.com This interaction can inhibit enzyme activity by blocking the metal's catalytic function or altering the enzyme's conformation. For instance, the chelating ability of the Fe-8-HQ complex has been proposed to account for its cytotoxic activity, potentially by forming at specific DNA sites and causing strand breaks. nih.gov While some derivatives like Clioquinol (B1669181) (CQ) show selectivity for chelating Cu and Zn ions, which are implicated in neurotoxicity in conditions like Alzheimer's disease, their affinity for Zn may not be sufficient to significantly alter Zn metalloenzymes. nih.govtandfonline.com However, the formation of lipophilic complexes, such as the Fe-8-HQ complex, can facilitate their entry into cells and distribution, impacting cellular processes. nih.gov

Inhibition of HIV-1 Integrase

HIV-1 integrase (IN) is a crucial enzyme for viral replication, catalyzing the integration of viral DNA into the host genome. tandfonline.comnih.gov this compound derivatives have been explored as potential inhibitors of HIV-1 integrase. Some derivatives, particularly those with modifications at the C5 and C7 positions, have demonstrated inhibitory activity against the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.govresearchgate.net This interaction is essential for tethering IN to the host chromosome and stimulating viral DNA integration. nih.gov

Initial molecular modeling studies suggested that the this compound core could favorably bind to IN at the IN-LEDGF/p75 interface. nih.govresearchgate.net While early this compound fragments showed inhibition of this interaction, they were often associated with significant cytotoxicity. nih.govresearchgate.net Subsequent modifications, particularly at the C5 position, led to the identification of more potent inhibitors with reduced cytotoxicity. nih.govresearchgate.net These compounds represent a novel class of allosteric inhibitors that target the IN-LEDGF/p75 interaction, thereby inhibiting HIV-1 integration and viral replication. nih.gov

An example of an this compound-based compound explored for HIV-1 integrase inhibition is GS-9160, a tricyclic INI containing an this compound moiety. tandfonline.com This compound was designed to mimic the active conformation of another inhibitor and showed potent antiviral activity in the nanomolar range, although its potency decreased in the presence of human serum. tandfonline.com

Inhibition of Cathepsin B

Cathepsin B is a cysteine protease implicated in various pathological processes, including cancer and neurodegenerative diseases. google.comacs.org this compound derivatives, such as nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), have been identified as inhibitors of cathepsin B. google.comacs.orgicgeb.res.inresearchgate.net

Nitroxoline has been shown to inhibit cathepsin B activity, affecting both its endopeptidase and exopeptidase functions. google.comacs.org Unlike some peptidyl inhibitors that have low cell permeability, 5-nitro-8-hydroxyquinoline has better bioavailability and is resistant to proteolytic degradation. google.com Studies on the interaction of nitroxoline with cathepsin B suggest that it binds to the active site cleft of the enzyme. researchgate.net The nitro group of nitroxoline appears to be crucial for binding through interactions with histidine residues in the active site. researchgate.net This binding leads to the selective inhibition of cathepsin B's endopeptidase activity at low micromolar concentrations. researchgate.net This mechanism of cathepsin B inhibition by this compound derivatives highlights their potential therapeutic applications in diseases where cathepsin B activity is elevated. google.comacs.org

Inhibition of Pim-1 Kinase

Pim-1 kinase is a cytoplasmic serine/threonine kinase involved in regulating cell proliferation, survival, and apoptosis. nih.govresearchgate.netijmphs.comnih.gov Dysregulation and overexpression of Pim-1 are observed in various cancers, making it an attractive therapeutic target. researchgate.netijmphs.comnih.govresearchgate.net

This compound derivatives, particularly those containing an this compound-7-carboxylic acid moiety, have been identified as potent inhibitors of Pim-1 kinase. nih.govresearchgate.netijmphs.comresearchgate.net Molecular modeling studies suggest that this moiety is a crucial pharmacophore for activity and interacts with specific residues, such as Asp186 and Lys67, within the ATP-binding pocket of Pim-1 kinase. nih.govresearchgate.netijmphs.comresearchgate.net This interaction is believed to be responsible for the observed kinase inhibitory potency. nih.govresearchgate.netijmphs.com

Research has explored various quinoline (B57606) derivatives, including 2-styrylquinolines and quinoline-2-carboxamides, for their Pim-1 inhibitory activity. nih.govresearchgate.netijmphs.comresearchgate.net These studies aim to identify structural features that enhance inhibitory potency and selectivity against Pim-1 kinase. researchgate.netnih.gov

Interactions with Cellular Components

Beyond specific enzyme and protein interactions, 8-HQ and its derivatives can also interact with fundamental cellular components, impacting essential processes like nucleic acid synthesis and membrane integrity.

Interference with RNA Synthesis and Transcription

This compound has been shown to inhibit RNA synthesis, a process carried out by RNA polymerase where genetic information from DNA is transcribed into RNA. nih.gov The mechanism of this inhibition is linked to 8-HQ's chelating properties. nih.gov

Studies have demonstrated that this compound can inhibit RNA polymerase activity by chelating essential divalent cations, such as Mn²⁺ and Mg²⁺, which are required for the enzyme's function. nih.gov This chelation can occur even without direct contact between the inhibitor and the RNA polymerase or DNA template. nih.gov While RNA polymerase also contains tightly bound Zn²⁺, 8-HQ is thought to primarily inhibit the enzyme by removing the more dissociable Mn²⁺ and Mg²⁺ before chelating the bound Zn²⁺. nih.gov This interference with the availability of crucial metal ions disrupts the catalytic activity of RNA polymerase, thereby inhibiting RNA synthesis. nih.gov

Cell Wall and Cytoplasmic Membrane Damage in Microorganisms

This compound and its derivatives exhibit antimicrobial activity, and their mechanisms can involve damage to the cell wall and cytoplasmic membrane of microorganisms. mdpi.comnih.govresearchgate.net

Research on the antifungal activity of this compound derivatives against Candida species and dermatophytes has shown that these compounds can target the fungal cell wall. nih.govresearchgate.net For instance, Clioquinol has been observed to damage the cell wall and inhibit pseudohyphae formation in C. albicans. nih.govresearchgate.net Other this compound derivatives, such as 8-hydroxy-5-quinolinesulfonic acid derivatives, have been found to compromise the functional integrity of cytoplasmic membranes, suggesting that membrane damage is a primary antifungal mechanism for these compounds. nih.gov This destabilization of the membrane is not necessarily due to direct binding to membrane ergosterol (B1671047) but may involve other targets, such as enzymes in the ergosterol biosynthesis pathway. nih.gov

In bacteria, while 8-HQ itself may primarily act through metal chelation to disrupt metal homeostasis, some metal complexes of 8-HQ, like Fe(8-hq)₃, have been shown to cause bacterial cell membrane damage. mdpi.com Studies using propidium (B1200493) iodide uptake have indicated that Fe(8-hq)₃ can compromise membrane integrity in bacteria like Staphylococcus aureus. mdpi.com This membrane damage contributes to the compound's bactericidal activity. mdpi.com Cationic amphiphilic structures of 8-hydroxyquinolium derivatives have also been shown to interact with the bacterial lipid bilayer membrane, leading to alterations or toxicity that result in bacterial cell death. nih.gov

Impact on Biofilm Formation

Biofilms are structured communities of microorganisms embedded in a self-produced extracellular matrix, which provides protection against antimicrobial agents and host immune responses. mdpi.com The formation and maintenance of these structures are influenced by various divalent cations, such as Fe2+, Zn2+, Mg2+, and Ca2+. asm.org

Studies have shown that this compound derivatives can significantly impact biofilm formation. For instance, nitroxoline (5-nitro-8-hydroxyquinoline), a urinary antibiotic, has been demonstrated to reduce the formation and induce the dispersal of Pseudomonas aeruginosa biofilms. asm.orgnih.gov This antibiofilm activity is linked to its ability to chelate essential metal ions, particularly iron and zinc. asm.orgnih.gov By complexing these cations, nitroxoline disrupts the processes necessary for biofilm synthesis and integrity. asm.orgnih.gov At sub-MIC (minimum inhibitory concentration) concentrations, nitroxoline reduced biofilm mass synthesis in P. aeruginosa by up to 80%, resulting in reticulate rather than compact structures. asm.orgnih.gov In preformed biofilms, therapeutic concentrations of nitroxoline led to a 4-log reduction in viable cell counts. nih.gov

Another derivative, clioquinol, has shown effectiveness against Candida biofilm infections, which are often resistant to antifungals. researchgate.net Clioquinol prevented over 90% of Candida biofilm formation, potentially by blocking hyphal development. researchgate.net It also reduced the metabolic activity of sessile Candida cells and demonstrated the ability to eradicate Candida biofilms formed on copper intrauterine devices. researchgate.net

Induction of Macrophage Polarization (e.g., M1-like)

Macrophages are key components of the innate immune system, exhibiting plasticity and differentiating into distinct functional phenotypes, primarily categorized as M1 (pro-inflammatory, microbiocidal) and M2 (anti-inflammatory, tissue repair) phenotypes. frontiersin.org The balance between M1 and M2 polarization is tightly regulated and crucial for immune responses, with an imbalance often associated with various diseases and inflammatory conditions. frontiersin.org

Recent research indicates that certain this compound derivatives can influence macrophage polarization. Specifically, Fe(8-hq)₃, a complex formed between Fe(III) and this compound, has been shown to stimulate M1-like macrophage polarization in RAW 264.7 cells. mdpi.comdntb.gov.ua This induction of M1-like phenotype contributes to the killing of internalized bacteria, such as Staphylococcus aureus, within the macrophages. mdpi.comdntb.gov.ua The mechanism is thought to involve the transport of Fe(III) into the bacterial cell by Fe(8-hq)₃, leading to a dual antimicrobial effect combining the bactericidal activity of iron with the metal chelating effect of 8-HQ. mdpi.com M1-like macrophages are characterized by their proinflammatory and microbiocidal properties, producing reactive oxygen species (ROS) and nitric oxide (NO) in response to environmental cues and pathogens. mdpi.com

Structure-Activity Relationship (SAR) Studies and Mechanistic Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound derivatives influence their biological activities. These studies aim to identify key structural features responsible for desired effects and guide the design of more potent and selective compounds. researchgate.net

Influence of Substituents on Biological Activity (e.g., Halogenation, Hydroxyl, Amino, Nitro, Carboxyl Groups)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.

Halogenation: Halogen substituents, such as chlorine and bromine, often enhance biological activity. For example, 6-chloroanalogues of certain this compound derivatives showed higher anticancer activity against various cell lines. mdpi.com Halogen substituents at positions 4, 6, and 9 also increased lipophilicity. mdpi.com In the context of antifungal activity, 5,7-dichloro and 5,7-dibromo derivatives were found to be particularly potent. rroij.com The introduction of a chloro-substituent at the R5 position has been shown to decrease the pKa values of the hydroxyl group and the quinolinium nitrogen, influencing metal binding ability and, consequently, activity against multidrug-resistant cancer cells. nih.govacs.org

Hydroxyl Group: The presence of the hydroxyl group at the C8 position is a critical feature for many of the biological activities of this compound, particularly its metal chelating ability. tandfonline.comnih.govacs.org The hydroxyl group, along with the quinoline nitrogen, forms a bidentate ligand system capable of chelating metal ions. rroij.com

Amino and Nitro Groups: Derivatives bearing amino or nitro groups have also demonstrated significant biological activities. 5-amino-8HQ, for instance, showed potent antioxidant activity. nih.gov Nitroxoline (5-nitro-8-hydroxyquinoline) exhibits strong antimicrobial activity. nih.gov The presence and position of amino groups in pyridine (B92270) derivatives (related structures) have been linked to enhanced antiproliferative activity. researchgate.net

Carboxyl Groups: While not as extensively discussed in the provided snippets for 8-HQ itself, related studies on pyridine derivatives suggest that a carboxylic group at certain positions can contribute to antiproliferative activity. researchgate.net

The electronic properties of substituents, such as their electron-withdrawing or electron-donating nature, also play a role in modulating activity. Electron-withdrawing substituents on an anilide ring attached to the 8-HQ core were shown to positively influence antiviral activity, which also increased with lipophilicity. mdpi.com

Lipophilicity and its Correlation with Activity

Lipophilicity, often quantified by parameters like log P or log k, is a key physicochemical property that influences the biological activity, absorption, distribution, metabolism, and excretion (ADME) properties of compounds. mdpi.comresearchgate.net For this compound derivatives, lipophilicity has been correlated with various activities.

Studies have indicated that increasing lipophilicity can lead to increased antiviral activity for certain derivatives. mdpi.com Similarly, lipophilicity is considered an important factor for the antimicrobial activity of some 8-HQ compounds. tandfonline.com However, the relationship between lipophilicity and activity is not always linear and can be complex, depending on the specific biological target and mechanism of action. For example, in some cases, excessively bulky or lipophilic substituents might hinder a compound's ability to reach its target site. nih.gov

Experimental determination of lipophilicity using methods like reversed-phase high-performance liquid chromatography (RP-HPLC) provides valuable data for SAR studies. mdpi.comresearchgate.netnih.gov While calculated log P values can offer predictions, experimentally determined values often show better correlation with observed biological activity. nih.gov

Role of Chelating Ability in Specific Biological Effects

The ability of this compound to chelate metal ions is fundamental to many of its biological effects and the activities of its derivatives. rroij.comtandfonline.comnih.gov 8-HQ is unique among monohydroxyquinolines in its capacity to form stable complexes with divalent metal ions through chelation involving the nitrogen and oxygen atoms. rroij.comtandfonline.comnih.gov

Metal chelation by 8-HQ and its derivatives can lead to diverse biological outcomes:

Antimicrobial Activity: Chelation of metal ions essential for microbial enzymes and processes can disrupt metal homeostasis in bacterial cells, leading to antimicrobial effects. mdpi.comrroij.comnih.gov This mechanism is central to the activity of compounds like nitroxoline, which chelates iron and zinc to inhibit biofilm formation. asm.orgnih.gov

Anticancer Activity: The anticancer effects of some 8-HQ derivatives, such as clioquinol, are linked to their interactions with metal ions like copper and zinc. nih.govdovepress.com These interactions can lead to selective antiangiogenesis activity and potential proteasome inhibition. nih.govdovepress.com The chelating ability appears to be a necessary, though not always sufficient, factor for the activity of some derivatives. nih.gov

Antineurodegenerative Effects: Metal imbalance is implicated in neurodegenerative diseases, and the chelating ability of 8-HQ derivatives is being explored for its potential to restore metal balance. tandfonline.comnih.gov

The stability and nature of the metal complex formed can significantly influence the biological activity. Some derivatives are designed to form stable metal complexes, while modifications that impede chelation can lead to a loss of activity. nih.gov

Molecular Modeling and Docking Studies for Target Binding

Molecular modeling and docking studies are computational techniques used to predict the binding affinity and interaction modes of small molecules (ligands) with biological targets, such as enzymes or receptors. plos.orgnih.govnih.gov These studies provide valuable mechanistic insights at the molecular level and support SAR analysis. nih.gov